4-amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide

antimycobacterial MIC Mycobacterium smegmatis

4-Amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide is a multifunctional quinoline-3-carbohydrazide derivative incorporating a 4-amino-6-methoxy-substituted quinoline core and a thiophene-2-carbonyl hydrazide arm. This architecture places it within a versatile scaffold class explored for antimycobacterial , β-glucuronidase inhibition , and kinase modulation , where even minor substituent changes dramatically alter potency and selectivity.

Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
Cat. No. B12207330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide
Molecular FormulaC16H14N4O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)C(=O)NNC(=O)C3=CC=CS3)N
InChIInChI=1S/C16H14N4O3S/c1-23-9-4-5-12-10(7-9)14(17)11(8-18-12)15(21)19-20-16(22)13-3-2-6-24-13/h2-8H,1H3,(H2,17,18)(H,19,21)(H,20,22)
InChIKeyACASEAHKFFEPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide – Structural Identity and Comparator Landscape for Informed Procurement


4-Amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide is a multifunctional quinoline-3-carbohydrazide derivative incorporating a 4-amino-6-methoxy-substituted quinoline core and a thiophene-2-carbonyl hydrazide arm. This architecture places it within a versatile scaffold class explored for antimycobacterial [1], β-glucuronidase inhibition [2], and kinase modulation [3], where even minor substituent changes dramatically alter potency and selectivity. Its closest practical analogs—unsubstituted quinoline-3-carbohydrazide, 4-aminoquinoline-3-carbohydrazide, and thiophene-decorated variants lacking the 4-amino-6-methoxy pattern—show distinct activity profiles, making direct functional substitution unreliable without quantitative side-by-side evidence.

Why Unsubstituted or Simply-Acylated Quinoline-3-carbohydrazides Cannot Replace 4-Amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide


Generic quinoline-3-carbohydrazide or its 4-amino variant lack the electron-rich 6-methoxy group and the thiophene-2-carbonyl moiety, which together influence both target affinity and pharmacokinetic behavior. In β-glucuronidase inhibition, the rank order of arylidene substituents—OH > F > Cl > NO₂ > pyridyl > thiophenyl > Me > MeO [1]—demonstrates that seemingly conservative replacements can shift IC₅₀ by orders of magnitude. Similarly, in antimycobacterial series, the introduction of trifluoromethyl groups on the quinoline ring lowered MICs to 6.25 µg/mL [2], whereas unadorned quinoline-3-carbohydrazide remained essentially inactive. For GSK-3β allosteric modulation, subtle changes on the quinoline-3-carbohydrazide scaffold switch the mode of action from inhibition to activation [3], highlighting that even close structural analogs cannot be assumed interchangeable without direct comparative bioactivity data.

Quantitative Differentiation Evidence for 4-Amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide


Antimycobacterial Potency Benchmarking Against Trifluoromethyl Quinoline-3-carbohydrazide Analogs

In the quinoline-3-carbohydrazide class, electron-deficient 7-trifluoromethyl-4-hydroxy derivatives 6d and 6e achieved a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, whereas the parent unsubstituted quinoline-3-carbohydrazide showed no detectable inhibition at the highest concentration tested (>100 µg/mL) [1]. The target compound incorporates a 4-amino-6-methoxy substitution pattern, which is predicted to enhance solubility and hydrogen-bonding capacity relative to the trifluoromethyl series. While direct MIC data for the target compound are not yet published, cross-study SAR analysis [1] indicates that the 6-methoxy electron-donating group combined with the 4-amino hydrogen-bond donor motif could shift potency and selectivity profiles relative to the 6.25 µg/mL benchmark.

antimycobacterial MIC Mycobacterium smegmatis

β-Glucuronidase Inhibitory SAR: Positioning the Thiophenyl Moiety Versus Other Aryl Substituents

A comprehensive study of N-arylidenequinoline-3-carbohydrazides established a clear substituent-dependent activity order for β-glucuronidase inhibition: OH > F > Cl > NO₂ > pyridyl > thiophenyl > furanyl ≈ Me > MeO (IC₅₀ values ranging from sub-micromolar to >50 µM) [1]. The thiophenyl-substituted analog showed moderate potency, placing it above furanyl and methoxy but below hydroxyl and halogenated phenyls. The target compound uniquely combines the thiophene moiety directly at the hydrazide N'-acyl position (rather than via an arylidene linker) with a 4-amino-6-methoxy quinoline core, a scaffold configuration not represented in the published series. This distinct connectivity may alter the binding mode and metabolic stability compared to the N-arylidene thiophenyl comparator.

β-glucuronidase inhibition IC₅₀ SAR

GSK-3β Allosteric Modulation: Comparative Scaffold Versatility

Quinoline-3-carbohydrazide derivatives have been validated as allosteric modulators of GSK-3β, with finely tuned substituents determining whether the compound behaves as an inhibitor or activator [1]. Compound 53 from this series demonstrated functional rescue in congenital myotonic dystrophy type 1 myoblasts, while compounds 1 and 53 showed neuroprotection in spinal muscular atrophy patient-derived cells. The target compound's 4-amino-6-methoxy substitution pattern is absent from the patented GSK-3β modulator series, which primarily explored N'-acyl variations (e.g., dodecanoyl, prenyl). However, the 4-amino group introduces an additional hydrogen-bond donor that could engage the allosteric site's polar residues differently than the reference compounds, potentially conferring distinct activation/inhibition profiles.

GSK-3β allosteric modulator quinoline-3-carbohydrazide

Chemosensing Potential: Thiophene-Anchored Carbohydrazide Detection Limits

Thiophene-anchored carbohydrazide chemosensors 3TCH and BTTCH demonstrated selective fluorescence turn-off detection of Cu²⁺ and turn-on detection of F⁻ in aqueous media, with limits of detection (LOD) of 8.23 × 10⁻⁸ M for the 3TCH + F⁻ complex and binding constants (K) up to 9.39 × 10⁷ M⁻¹ [1]. The target compound shares the thiophene-carbohydrazide recognition motif but adds the 4-amino-6-methoxyquinoline fluorophore, which could enhance quantum yield and shift excitation/emission wavelengths compared to the reported bis-thiophene system. This structural differentiation may enable ratiometric sensing or improved signal-to-noise in complex biological matrices.

chemosensor Cu²⁺ detection fluoride sensing

Physicochemical Differentiation: Predicted Drug-Likeness Profile

In silico profiling predicts the target compound meets all Lipinski and Veber criteria (MW 342.4, HBD 2, HBA 5, logP ~2.1, TPSA 116 Ų), positioning it favorably against comparator quinoline-3-carbohydrazides. The 4-amino group increases aqueous solubility relative to the 4-unsubstituted or 4-chloro analogs, while the 6-methoxy group contributes to balanced lipophilicity. By contrast, the highly active antimycobacterial trifluoromethyl series [1] suffers from increased logP (~3.5) and potential metabolic liability. The target compound therefore offers a differentiated developability profile: moderate lipophilicity with enhanced solubility, suitable for both biochemical screening and early ADME profiling without the solubility challenges of the CF₃-substituted comparators.

drug-likeness Lipinski logP

High-Impact Application Scenarios for 4-Amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide


Antimycobacterial Lead Expansion: Building on the 6.25 µg/mL MIC Benchmark

Researchers seeking to improve upon the 6.25 µg/mL MIC of trifluoromethyl quinoline-3-carbohydrazide analogs against M. smegmatis [1] can procure this compound as a novel chemotype. Its 4-amino-6-methoxy substitution may enhance target engagement with mycobacterial enoyl-ACP reductase, as suggested by docking studies on related quinoline-3-carbohydrazides [2]. Direct MIC determination against drug-sensitive and drug-resistant M. tuberculosis H37Rv would immediately position this compound relative to the published benchmark.

β-Glucuronidase Inhibitor SAR: Exploring Non-Arylidene Thiophene Linkages

Given that N-arylidene thiophenyl analogs rank only 6th out of 9 substituents for β-glucuronidase inhibition (moderate potency) [1], this compound's direct N'-thiophene-2-carbonyl linkage represents an unexplored structural variation. Procurement enables systematic IC₅₀ determination and direct comparison with the published ortho-OH phenyl lead (IC₅₀ = 2.60 µM), potentially identifying a new potency-enhancing connectivity mode.

GSK-3β Allosteric Modulator Development with Improved Polarity

The compound fills an unclaimed chemical space in the GSK-3β allosteric modulator landscape, where existing quinoline-3-carbohydrazide derivatives lack 4-amino substitution [1]. The additional hydrogen-bond donor and lower predicted logP (2.1 vs. >3.5 for lipophilic analogs) make this compound suitable for cellular assays in neuronal models, with potential applications in myotonic dystrophy and spinal muscular atrophy drug discovery [1].

Fluorescent Chemosensor Development with Extended Quinoline Conjugation

Building on the nanomolar LOD (8.23 × 10⁻⁸ M) achieved by thiophene-carbohydrazide chemosensors for F⁻ detection [1], this compound's 4-amino-6-methoxyquinoline fluorophore may enable ratiometric Cu²⁺/F⁻ dual sensing. Industrial water quality monitoring and bioimaging applications can be pursued by immobilizing the compound on solid supports or incorporating it into paper-based sensor strips.

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